Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate
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Overview
Description
Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate: is an organic compound with the molecular formula C12H20O2 . It is a colorless liquid known for its pleasant aroma, often used in the fragrance and flavor industry. The compound is also referred to as terpinyl acetate in some contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydration of Turpentine: One common method involves the hydration of turpentine in the presence of sulfuric acid and a small amount of emulsifier.
Industrial Production: Industrially, the compound can be synthesized by the esterification of terpineol with acetic acid in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of other organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
Biology
- Investigated for its potential antimicrobial properties.
- Studied for its effects on various biological pathways.
Medicine
- Explored for its potential use in pharmaceuticals due to its pleasant aroma and low toxicity.
Industry
- Widely used in the fragrance and flavor industry.
- Utilized as a solvent in the production of various consumer products .
Mechanism of Action
Molecular Targets and Pathways
- The compound exerts its effects primarily through its interaction with olfactory receptors, contributing to its use in fragrances.
- It may also interact with microbial cell membranes, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Alpha-terpineol: Similar in structure but differs in the functional group attached to the cyclohexene ring.
Terpinyl acetate: Another name for propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate, highlighting its ester functional group.
Uniqueness
Properties
CAS No. |
919769-05-4 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
propan-2-yl 2-(4-methylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-9(2)14-12(13)8-11-6-4-10(3)5-7-11/h6,9-10H,4-5,7-8H2,1-3H3 |
InChI Key |
AEQKOVREIHKIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1)CC(=O)OC(C)C |
Origin of Product |
United States |
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